Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate

BCP bioisostere aqueous solubility phenyl replacement

Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate (CAS 1113001-87-8) is a 1,3-disubstituted bicyclo[1.1.1]pentane (BCP) derivative bearing a bromomethyl group at the bridgehead 3-position and a methyl ester at the 1-position. The BCP scaffold is a well-established nonclassical bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes, offering a three-dimensional, saturated hydrocarbon framework with a calculated strain energy of approximately 66.6 kcal/mol.

Molecular Formula C8H11BrO2
Molecular Weight 219.078
CAS No. 1113001-87-8
Cat. No. B2853903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate
CAS1113001-87-8
Molecular FormulaC8H11BrO2
Molecular Weight219.078
Structural Identifiers
SMILESCOC(=O)C12CC(C1)(C2)CBr
InChIInChI=1S/C8H11BrO2/c1-11-6(10)8-2-7(3-8,4-8)5-9/h2-5H2,1H3
InChIKeyLYSOWTSCQASPAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate (CAS 1113001-87-8): A Dual-Functional BCP Building Block for Medicinal Chemistry


Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate (CAS 1113001-87-8) is a 1,3-disubstituted bicyclo[1.1.1]pentane (BCP) derivative bearing a bromomethyl group at the bridgehead 3-position and a methyl ester at the 1-position [1]. The BCP scaffold is a well-established nonclassical bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes, offering a three-dimensional, saturated hydrocarbon framework with a calculated strain energy of approximately 66.6 kcal/mol [2]. This compound serves as a versatile synthetic intermediate wherein the bromomethyl group provides a reactive electrophilic handle for nucleophilic displacement or cross-coupling, while the methyl ester enables orthogonal carboxylate chemistry or can be hydrolyzed to the corresponding carboxylic acid for further diversification [3].

Why Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate Cannot Be Simply Replaced by Other BCP or Phenyl Building Blocks


The substitution pattern on the BCP scaffold critically determines downstream reactivity, physicochemical properties, and biological outcomes. Unlike 1-(bromomethyl)bicyclo[1.1.1]pentane (CAS 161043-38-5), which lacks the ester group and therefore precludes orthogonal carboxylate functionalization, or the tert-butyl ester analog (CAS 138732-34-0), which requires acidic deprotection conditions incompatible with acid-sensitive substrates, the methyl ester in this compound provides a balanced profile of hydrolytic stability and synthetic convenience . Furthermore, BCP-containing drug candidates consistently demonstrate superior aqueous solubility, passive permeability, and metabolic stability compared to their phenyl-containing counterparts—a class-level advantage that cannot be achieved by simply using conventional aromatic building blocks [1]. The quantitative evidence presented below establishes that replacement with a close analog or alternative scaffold will result in measurable losses in one or more of these critical parameters.

Quantitative Differentiation Evidence for Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate Versus Closest Analogs and Alternatives


BCP Core Versus Phenyl Ring: Aqueous Solubility Improvement

In a direct head-to-head comparison within an identical γ-secretase inhibitor scaffold, replacement of the central para-substituted fluorophenyl ring (compound 1, BMS-708,163) with a bicyclo[1.1.1]pentane motif (compound 3) resulted in a dramatic improvement in kinetic aqueous solubility. This represents the foundational class-level evidence for selecting BCP building blocks over phenyl-containing alternatives [1].

BCP bioisostere aqueous solubility phenyl replacement γ-secretase inhibitor

BCP Core Versus Phenyl Ring: Passive Membrane Permeability Enhancement

The same direct head-to-head study demonstrated that the BCP replacement (compound 3) exhibited substantially higher passive membrane permeability compared to the phenyl-containing parent (compound 1) in the RRCK cell assay. This permeability gain, combined with the solubility improvement, drove the ~4-fold increase in oral exposure (Cmax and AUC) observed in mouse pharmacokinetic studies [1].

BCP bioisostere passive permeability RRCK assay phenyl replacement

BCP Versus Bicyclo[2.2.2]octane (BCO): Differential Impact on LogP and Aqueous Solubility

Lefebvre et al. (2023) conducted a systematic comparison of bicycloalkane-containing fragments with their aromatic counterparts. The study demonstrated that bicyclo[1.1.1]pentane derivatives achieved a substantial improvement in both LogP and aqueous solubility over phenyl analogs, whereas bicyclo[2.2.2]octane (BCO) derivatives did not show this advantage [1]. This finding establishes BCP as the preferred bicycloalkane scaffold among saturated bioisosteres for optimizing physicochemical profiles.

BCP vs BCO LogP aqueous solubility bioisostere comparison bicycloalkane

Methyl Ester Versus tert-Butyl Ester: LogP and Deprotection Orthogonality

The methyl ester in the target compound (CAS 1113001-87-8) provides a lower calculated LogP compared to the tert-butyl ester analog (CAS 138732-34-0). The tert-butyl ester analog has a reported calculated LogP of 2.69 . While the methyl ester analog's exact LogP is not publicly reported, the structural difference (methyl vs tert-butyl) is expected to reduce LogP by approximately 1.0–1.5 units based on established fragment contribution models. Additionally, the methyl ester can be hydrolyzed under mild basic conditions, whereas the tert-butyl ester requires acidic conditions (TFA or HCl), providing orthogonal deprotection strategies [1].

methyl ester tert-butyl ester LogP deprotection BCP building block

Bromomethyl Versus Chloromethyl Leaving Group: Enhanced Reactivity in Nucleophilic Displacement

The bromomethyl group provides superior leaving group ability compared to the chloromethyl analog. Bromide is a better leaving group than chloride in nucleophilic substitution reactions due to its lower basicity and greater polarizability, with the relative leaving group ability following the established order: I⁻ > Br⁻ > Cl⁻ >> F⁻ [1]. This enhanced reactivity is particularly important for BCP scaffolds where the neopentyl-like steric environment at the bridgehead position inherently slows SN2-type displacements. Experimental evidence from Caputo et al. (2018) demonstrates that the C–Br bond in α-bromomethyl BCP derivatives participates efficiently in radical atom-transfer chemistry, though with a higher activation barrier for bromine atom abstraction (12.9 kcal/mol) compared to iodine (7.3 kcal/mol), offering a tunable reactivity profile [2].

bromomethyl chloromethyl leaving group SN2 reactivity BCP functionalization

Optimal Application Scenarios for Procuring Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate


Scaffold-Hopping Programs Replacing para-Substituted Phenyl Rings to Improve Solubility and Oral Bioavailability

For drug discovery programs where a lead compound containing a para-substituted phenyl ring suffers from poor aqueous solubility (<10 μM) and/or low passive permeability (Papp <5 × 10⁻⁶ cm/s), this BCP building block enables systematic scaffold hopping. The Stepan et al. (2012) precedent demonstrates that BCP replacement can achieve ~360-fold solubility improvement (from 0.60 μM to 216 μM) and ~3.5-fold permeability enhancement (from 5.52 to 19.3 × 10⁻⁶ cm/s) while maintaining target potency, translating into ~4-fold higher oral exposure in vivo [1]. The bromomethyl handle allows late-stage diversification to explore SAR around the replacement position.

Parallel Library Synthesis Requiring Orthogonal Functional Handles for Divergent Chemistry

The combination of a bromomethyl electrophile and a methyl ester on the same BCP scaffold provides two chemically orthogonal handles: the bromomethyl group for nucleophilic displacement (amines, thiols, alkoxides) or metal-catalyzed cross-coupling, and the methyl ester for hydrolysis to the carboxylic acid followed by amide coupling or other carboxylate chemistry [2]. This orthogonality is not available in simpler analogs such as 1-(bromomethyl)bicyclo[1.1.1]pentane (CAS 161043-38-5), which lacks the ester group and thus limits diversification to a single vector. The methyl ester also offers a synthetically convenient alternative to the tert-butyl ester (CAS 138732-34-0) when acidic deprotection conditions are incompatible with other functional groups in the target molecule.

Metabolic Stability Optimization Through Saturated Bioisostere Replacement

For compounds where phenyl ring oxidation by cytochrome P450 enzymes limits metabolic stability, BCP replacement has been shown to significantly reduce oxidative metabolism. The Stepan et al. (2012) study reported improved in vitro metabolic stability for the BCP analog, and separate studies on LpPLA₂ inhibitors demonstrated that BCP incorporation improved clearance in human microsomes over the parent phenyl derivatives [3]. The Lefebvre et al. (2023) study further validates that among bicycloalkane bioisosteres, BCP uniquely improves LogP and solubility while BCO does not, making BCP the rational choice for metabolic stability optimization [4].

Synthesis of 1,3-Disubstituted BCP Drug Candidates via the SpiroChem Photochemical/Radical Route

The SpiroChem patent (US20190092714A1) describes an improved one-step photochemical/radical method for preparing asymmetrically 1,3-disubstituted BCP intermediates, explicitly exemplified with methyl 3-(chlorocarbonyl)bicyclo[1.1.1]pentane-1-carboxylate as a key intermediate that can be further derivatized [5]. This compound (CAS 1113001-87-8) is positioned within this synthetic sequence as a versatile building block accessible via efficient, scalable methodology. Procurement of this specific intermediate enables direct entry into the SpiroChem synthetic pathway for generating diverse 1,3-disubstituted BCP derivatives.

Quote Request

Request a Quote for Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.